molecular formula C13H8ClN3O4S B1477897 7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1638767-43-7

7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1477897
CAS No.: 1638767-43-7
M. Wt: 337.74 g/mol
InChI Key: AMGRLUQLXMPYJB-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₈ClN₃O₄S
Molecular Weight: 337.73 g/mol
Key Features:

  • 2-Chloro substituent: Influences electronic distribution and steric hindrance at the pyrrolopyrimidine core.
  • 6-Carboxylic acid: Provides polarity for hydrogen bonding and solubility, serving as a reactive site for derivatization .

Properties

IUPAC Name

7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-13-15-7-8-6-10(12(18)19)17(11(8)16-13)22(20,21)9-4-2-1-3-5-9/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRLUQLXMPYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 337.73 g/mol
  • CAS Number : 1638767-43-7

The compound exhibits its biological activity primarily through the inhibition of specific tyrosine kinases, which are critical in the regulation of various cellular processes including proliferation and survival. The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing multi-targeted kinase inhibitors.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from in vitro studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)43.15 - 68.17Induces apoptosis via caspase activation
HepG2 (Liver Cancer)29 - 59Cell cycle arrest and pro-apoptotic protein upregulation
MDA-MB-231 (Breast)Not specifiedMulti-target kinase inhibition
HeLa (Cervical)Not specifiedInduction of apoptosis

The compound demonstrated varying levels of cytotoxicity across different cancer cell lines, with notable effects on HepG2 cells where it induced significant cell death at lower concentrations compared to other tested lines .

Case Studies

  • Study on Multi-Kinase Inhibition :
    A study synthesized several derivatives of pyrrolo[2,3-d]pyrimidine, including the target compound. Among these derivatives, it was found that modifications led to enhanced potency against key targets such as EGFR and VEGFR2. The most potent derivative showed an IC50 value comparable to established inhibitors like sunitinib .
  • Apoptosis Induction Mechanism :
    Research indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing Bcl-2 levels. This shift in protein expression suggests a strong apoptotic effect mediated by this compound .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 337.73 g/mol
  • CAS Number : 1638767-43-7
  • IUPAC Name : 7-(benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

The structure of this compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal applications.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant biological activities, including anti-cancer properties. The incorporation of the benzenesulfonyl group enhances the compound's ability to interact with biological targets.

Case Study: Anti-Cancer Activity

A study explored the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The results demonstrated that these compounds showed promising anti-proliferative effects against several cancer cell lines, indicating their potential as anti-cancer agents .

Protein Degradation

Recent advancements in targeted protein degradation have highlighted the role of small molecules in modulating protein levels within cells. Compounds like this compound are being studied as potential "degraders" that can selectively target and degrade specific proteins associated with diseases.

Case Study: Targeted Protein Degradation

Research published on the use of this compound in the development of novel protein degraders revealed its efficacy in selectively degrading proteins linked to cancer progression. This approach opens new avenues for therapeutic interventions by targeting previously "undruggable" proteins .

Drug Discovery

As a building block in drug synthesis, this compound is utilized to create more complex molecules with enhanced pharmacological profiles. Its unique structure allows chemists to modify it further for improved efficacy and selectivity.

Case Study: Synthesis of Novel Compounds

In a series of experiments aimed at developing new anti-inflammatory drugs, researchers synthesized derivatives based on this compound. The modifications led to compounds with improved activity against inflammatory pathways, showcasing its utility in drug discovery .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Medicinal ChemistryAnti-cancer agent development
Protein DegradationTargeting specific proteins for degradation
Drug DiscoveryBuilding block for new drug synthesis

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituent critically impacts electronic properties and biological activity:

Compound Name 7-Substituent Key Effects Reference
Target Compound Benzenesulfonyl Strong electron withdrawal; sulfonamide interactions
2-Chloro-7-cyclopentyl analog Cyclopentyl Increased lipophilicity; intermediate in drug synthesis
7-Benzyl-4-chloro analog Benzyl Reduced electron withdrawal; altered steric bulk
7-Methyl analog Methyl Minimal steric hindrance; lower molecular weight

Functional Group Variations at Position 6

The 6-position functional group modulates solubility and reactivity:

Compound Name 6-Substituent Properties Reference
Target Compound Carboxylic acid Polar, hydrogen-bonding; derivatization site
Methyl ester analog COOCH₃ Increased lipophilicity; prodrug potential
Dimethylamide analog CON(CH₃)₂ Reduced acidity; improved membrane permeability

Impact : Carboxylic acid derivatives are preferred for solubility and synthetic flexibility, while esters/amides enhance bioavailability.

Halogen and Heterocyclic Modifications

Variations in halogens and fused rings alter electronic and steric properties:

Compound Name Key Modifications Biological Relevance Reference
7-Benzenesulfonyl-4-chloro-6-methyl 4-Cl, 6-CH₃ Enhanced steric bulk; halogen bonding
Benzo[h]chromeno derivatives Fused chromene ring Antimicrobial activity
6-Bromo-2-chloro-8-cyclopentyl analog 6-Br, 8-cyclopentyl Increased molecular weight; halogen effects

Preparation Methods

Chlorination of Pyrrolo[2,3-d]pyrimidine Precursors

A crucial early step in synthesizing 2-chloro-substituted pyrrolo[2,3-d]pyrimidines involves selective chlorination of pyrrolo[2,3-d]pyrimidine diols. This is typically achieved by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. The reaction proceeds under controlled temperature conditions:

  • Initial temperature: 0°C to 50°C (preferably ~25°C)
  • Subsequent temperature increase: 40°C to 100°C (preferably ~75°C)
  • Reagent equivalents: POCl₃ (approx. 3 equivalents), tertiary amine base (e.g., diisopropylethylamine, approx. 2 equivalents)

This method yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediates, which are key for further functionalization.

Introduction of the Benzenesulfonyl Group at the 7-Position

The installation of the benzenesulfonyl group at the 7-position can be accomplished via sulfonylation reactions on the pyrrolo[2,3-d]pyrimidine core. Typical procedures involve:

  • Reaction of 7H-pyrrolo[2,3-d]pyrimidine derivatives with benzenesulfonyl chloride under basic conditions.
  • Protection/deprotection strategies may be employed to improve regioselectivity, where tosyl (p-toluenesulfonyl) or benzyl groups serve as protecting groups removable by hydrogenolysis or aqueous alkali treatment.

The order of introduction and removal of sulfonyl and benzyl groups can be flexible, allowing optimization of yields and purity.

Synthesis of the 6-Carboxylic Acid Moiety

The carboxylic acid group at the 6-position is introduced through multi-step synthetic routes starting from halogenated pyrimidine intermediates. A notable approach involves:

  • Coupling of 5-bromo-2-chloro-N-substituted pyrimidine-4-amine derivatives with acrylic acid in the presence of metal catalysts.
  • Catalytic system: nickel salts (e.g., nickel chloride) combined with cuprous halides (e.g., cuprous iodide) and organic ligands such as triphenylphosphine.
  • Base: organic bases like N,N-diisopropylethylamine.
  • Solvent: absolute ethanol or polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Reaction conditions: stirring at 50-80°C under nitrogen atmosphere for several hours.

This step yields 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediates with yields around 70-73%.

Intramolecular Cyclization to Form the Pyrrolo Ring

Following the coupling, intramolecular cyclization is performed to close the pyrrolo ring and form the 6-carboxylic acid functionalized pyrrolo[2,3-d]pyrimidine:

  • The acrylic acid-substituted intermediate is dissolved in an organic solvent such as DMF, DMAc, or DMSO.
  • A catalyst such as cuprous chloride or cuprous bromide is added.
  • A base (organic or inorganic, e.g., diisopropylethylamine or potassium carbonate) is used.
  • The reaction is conducted at 50-110°C under nitrogen protection.

This step yields 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid intermediates.

Oxidative Aromatization to the Final Pyrrolo[2,3-d]pyrimidine

The final step involves oxidation to aromatize the pyrrolo ring system:

  • The dihydro intermediate is treated with an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
  • The reaction is performed in solvents like tetrahydrofuran (THF), methyl tert-butyl ether, or acetone.
  • Temperature control is critical: initial temperature 20-60°C, increased to 40-70°C during oxidant addition.
  • Molar ratio of intermediate to DDQ ranges from 1:1 to 1:3.

This oxidation yields the fully aromatic 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which can be further functionalized to introduce the benzenesulfonyl group.

Summary Table of Key Preparation Steps

Step Reaction Type Key Reagents & Conditions Yield (%) Notes
1 Chlorination 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl₃, toluene, 0-50°C → 40-100°C, diisopropylethylamine Not specified Forms 2,4-dichloro intermediate
2 Sulfonylation Benzenesulfonyl chloride, base, possible protection/deprotection via tosyl/benzyl groups Not specified Regioselective sulfonylation at 7-position
3 Coupling with acrylic acid 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + acrylic acid, NiCl₂, CuI, triphenylphosphine, DIPEA, EtOH ~73 Forms acrylic acid-substituted pyrimidine
4 Cyclization Acrylic acid intermediate + CuCl or CuBr, base (DIPEA or K₂CO₃), DMF or similar, 50-110°C Not specified Forms dihydro-pyrrolo intermediate
5 Oxidation Dihydro intermediate + DDQ, THF or similar, 20-70°C Not specified Aromatizes pyrrolo ring

Research Findings and Process Optimization Notes

  • The use of nickel salts and cuprous halides as catalysts in the coupling step avoids expensive palladium catalysts, reducing costs and improving industrial scalability.
  • The choice of organic ligands (e.g., triphenylphosphine) and bases (e.g., N,N-diisopropylethylamine) is critical for high coupling efficiency and selectivity.
  • Temperature control during chlorination and oxidation steps is essential to prevent side reactions and degradation.
  • Protection and deprotection strategies involving tosyl and benzyl groups allow selective functionalization and purification of intermediates.
  • The overall synthetic route balances cost, yield, and scalability, making it suitable for pharmaceutical intermediate production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Chlorination : Substitute the 2-position using POCl₃ or PCl₅ in the presence of a catalyst like DMF .
  • Carboxylation : Convert the 6-position to a carboxylic acid via hydrolysis of a nitrile intermediate or direct oxidation of a methyl group using KMnO₄ .
  • Validation : Confirm intermediate structures using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.3–7.4 ppm) and LC-MS .

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution with water or ethanol for biological assays .
  • Derivatization : Improve solubility by converting the carboxylic acid to a sodium salt using NaOH or forming an ester (e.g., methyl ester with MeOH/H₂SO₄) for intermediate steps .
  • Analytical Confirmation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity post-derivatization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.5–8.0 ppm for pyrrolopyrimidine and benzenesulfonyl groups) and 13C NMR^{13} \text{C NMR} confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~125 ppm) carbons .
  • FT-IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, optimize sulfonylation by varying NaH equivalents (1.2–2.0 eq) and reaction time (2–6 hours) .
  • Computational Feedback : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for chlorination steps. Tools like Gaussian or ORCA can predict optimal POCl₃ concentrations .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR shifts)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw) .
  • Isotopic Labeling : Introduce 13C^{13} \text{C}-labeled intermediates to clarify ambiguous carbon environments .
  • Statistical Analysis : Apply principal component analysis (PCA) to batch data and identify outliers caused by impurities or solvent effects .

Q. What strategies are effective for studying the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Proteomics : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag the compound and identify cellular targets via LC-MS/MS .
  • Metabolic Stability Assays : Incubate with liver microsomes (human or murine) and quantify degradation via UPLC-UV at 254 nm .
  • Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases) using GROMACS or AMBER to predict off-target effects .

Q. How can computational tools enhance the design of derivatives with improved properties?

  • Methodological Answer :

  • QSAR Modeling : Train models on existing pyrrolopyrimidine analogs to predict bioactivity (e.g., IC₅₀) and ADMET profiles .
  • Docking Studies : Use AutoDock Vina to screen virtual libraries for derivatives with higher affinity to targets like EGFR or PDGFR .
  • Synthetic Accessibility Scoring : Employ tools like Synthia to prioritize derivatives with feasible synthetic pathways .

Data Contradiction Analysis

  • Example : Conflicting yields reported for chlorination steps (e.g., 50% vs. 70%).
    • Resolution :
  • Reproduce Conditions : Ensure consistency in reagent purity (e.g., POCl₃ stored under N₂) and moisture control .
  • Error Analysis : Calculate standard deviations across triplicate runs to distinguish methodological vs. random errors .
  • Literature Cross-Reference : Compare with analogous reactions in (e.g., 2-chloro derivatives synthesized at 65–85% yields under anhydrous conditions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

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